1-isothiocyanato-2,3-dihydro-1H-indene
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Overview
Description
1-Isothiocyanato-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H9NS It is a derivative of indene, featuring an isothiocyanate functional group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-2,3-dihydro-1H-indene can be synthesized through the reaction of 1-aminoindan with thiophosgene. The reaction typically involves the following steps:
- Dissolution of 1-aminoindan in an appropriate solvent such as dichloromethane.
- Addition of thiophosgene to the solution under controlled temperature conditions.
- Stirring the reaction mixture for a specified period to ensure complete conversion.
- Purification of the product through techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanato-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in addition reactions.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures, with solvents such as dichloromethane or tetrahydrofuran being commonly used.
Major Products:
- Substitution reactions yield products where the isothiocyanate group is replaced by the nucleophile.
- Addition reactions result in the formation of new compounds with extended carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
1-Isothiocyanato-2,3-dihydro-1H-indene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for studying enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-isothiocyanato-2,3-dihydro-1H-indene exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system .
Comparison with Similar Compounds
1-Isothiocyanatoindane: Similar in structure but lacks the dihydro component.
5-Isothiocyanato-2,3-dihydro-1H-indene: A positional isomer with the isothiocyanate group at a different position on the indene ring.
Uniqueness: 1-Isothiocyanato-2,3-dihydro-1H-indene is unique due to the specific positioning of the isothiocyanate group and the presence of the dihydro component
Properties
IUPAC Name |
1-isothiocyanato-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGEOQEFFXRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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